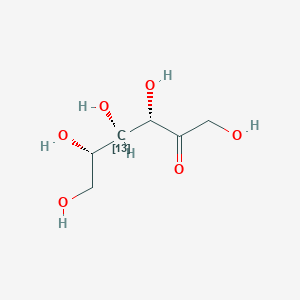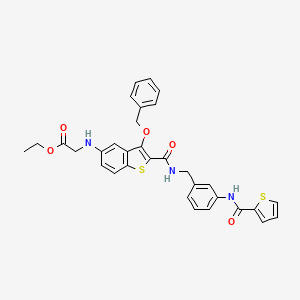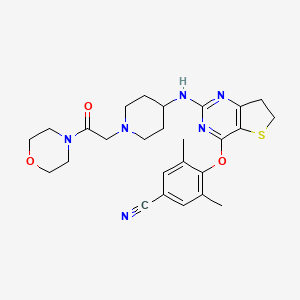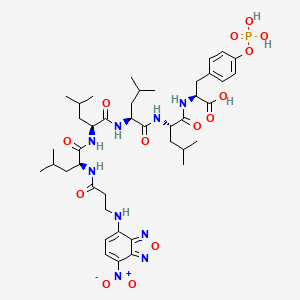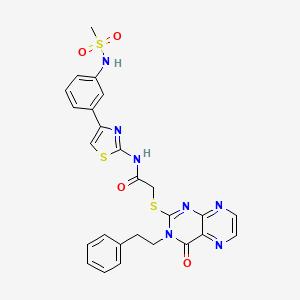
Pitcoin3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pitcoin3 involves multiple steps, starting with the preparation of the core pteridine structure. The synthetic route typically includes the following steps:
Formation of the pteridine core: This involves the condensation of appropriate precursors under controlled conditions.
Thioether formation: The pteridine core is then reacted with a thiol compound to form the thioether linkage.
Acetamide formation:
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Pitcoin3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Various substitution reactions can occur, particularly at the thiazole and pteridine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pitcoin3 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the catalytic activity of PI3KC2α and related enzymes.
Biology: this compound is employed in cellular studies to investigate the role of PI3KC2α in various biological processes, including membrane dynamics and cell signaling.
Medicine: The compound has shown potential as an antithrombotic agent by counteracting platelet membrane remodeling.
Mechanism of Action
Pitcoin3 exerts its effects by selectively inhibiting the catalytic activity of PI3KC2α. This inhibition prevents the synthesis of phosphatidylinositol 3-phosphates, which are crucial for various cellular processes. By targeting PI3KC2α, this compound disrupts membrane remodeling and endocytic dynamics, leading to its antithrombotic and potential anticancer effects .
Comparison with Similar Compounds
Pitcoin3 is unique due to its high selectivity for PI3KC2α. Similar compounds include:
PI3KC2β inhibitors: These compounds target a different isoform of the enzyme and have distinct biological effects.
PI3KC2γ inhibitors: These inhibitors also target a different isoform and are used in different research contexts.
Compared to these similar compounds, this compound’s selectivity for PI3KC2α makes it particularly valuable for studying the specific functions of this isoform and developing targeted therapies.
Properties
Molecular Formula |
C26H23N7O4S3 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
N-[4-[3-(methanesulfonamido)phenyl]-1,3-thiazol-2-yl]-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H23N7O4S3/c1-40(36,37)32-19-9-5-8-18(14-19)20-15-38-25(29-20)30-21(34)16-39-26-31-23-22(27-11-12-28-23)24(35)33(26)13-10-17-6-3-2-4-7-17/h2-9,11-12,14-15,32H,10,13,16H2,1H3,(H,29,30,34) |
InChI Key |
ZQUVBPXCXCKORU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=NC=CN=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


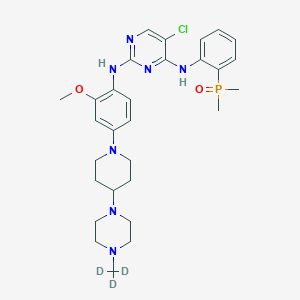
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
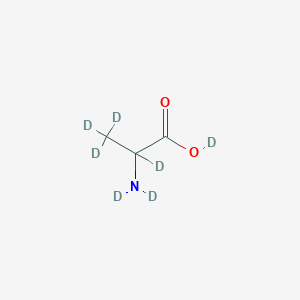
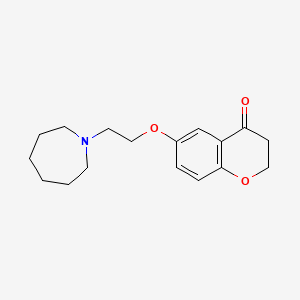
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)
